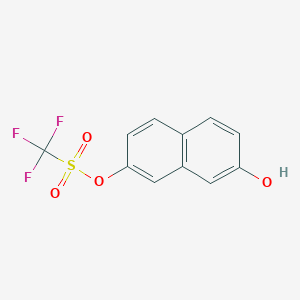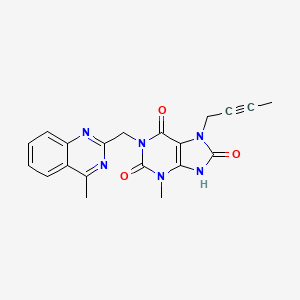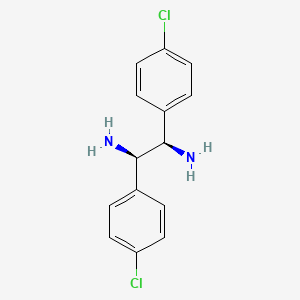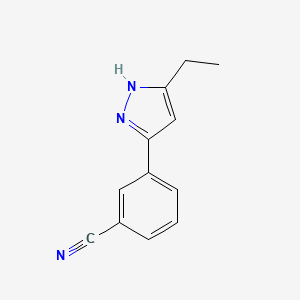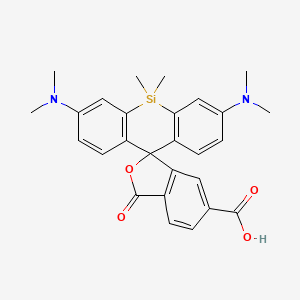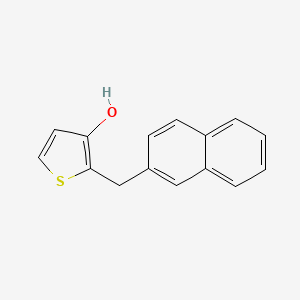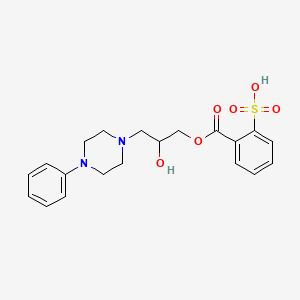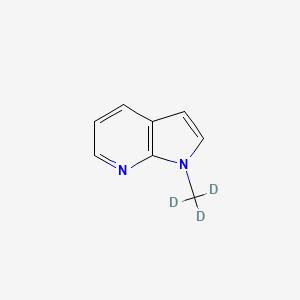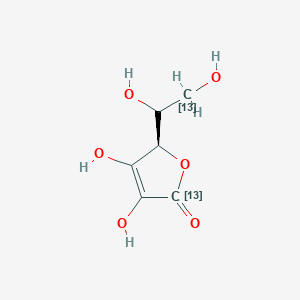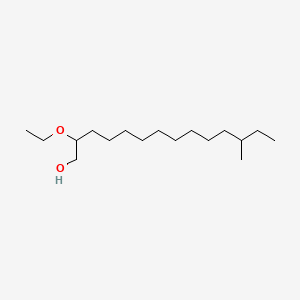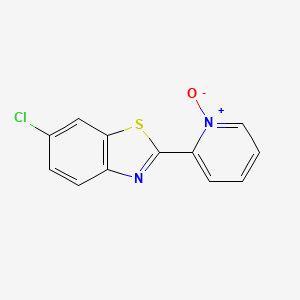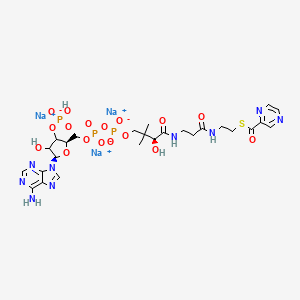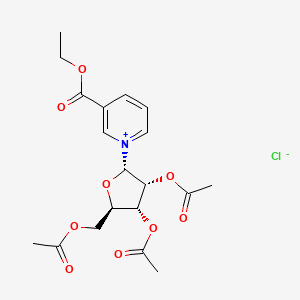
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride is a complex organic compound with the molecular formula C19H24ClNO9 and a molecular weight of 445.85 g/mol. This compound is an intermediate in the synthesis of α-Nicotinamide Mononucleotide, which is used in various biochemical and cytochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves multiple steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical studies to understand various biological processes.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves its interaction with specific molecular targets and pathways. The compound may act as a reagent in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride include:
- Acetic Acid 2,3-Diacetoxy-5-((1-Furan-2-yl-ET)-Pyridin-2-yl-Carbamoyl)-PH Ester
- Acetic Acid 3,4-Diacetoxy-5-(6-HO-Purin-9-yl)-Tetrahydro-Furan-2-ylmethyl Ester
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to be used as an intermediate in the synthesis of α-Nicotinamide Mononucleotide and other complex molecules. This makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C19H24ClNO9 |
|---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
ethyl 1-[(2S,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C19H24NO9.ClH/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;/h6-9,15-18H,5,10H2,1-4H3;1H/q+1;/p-1/t15-,16-,17-,18+;/m1./s1 |
InChI Key |
GGHJNCFMLPPNIM-IIMWHLQWSA-M |
Isomeric SMILES |
CCOC(=O)C1=C[N+](=CC=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
Canonical SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


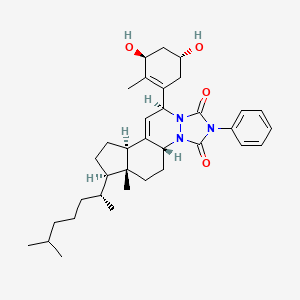
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
